Cas no 2138044-93-4 (4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one)

4,4-ジメチル-3-(2-メチルプロパン-2-スルフィニル)シクロヘキサン-1-オンは、高度に特異的な構造を有する有機硫黄化合物です。この化合物は、キラルスルフィニル基を有するため、不斉合成における優れたキラル補助剤や配向基としての応用が期待されます。特に、立体選択的反応において高い立体制御能を発揮し、複雑な分子骨格の構築に有用です。熱的安定性に優れ、各種有機溶媒への溶解性も良好であるため、反応条件の最適化が容易です。また、求核剤や求電子剤との反応性が調整可能な点も特徴で、多段階合成プロセスでの利用価値が高いです。

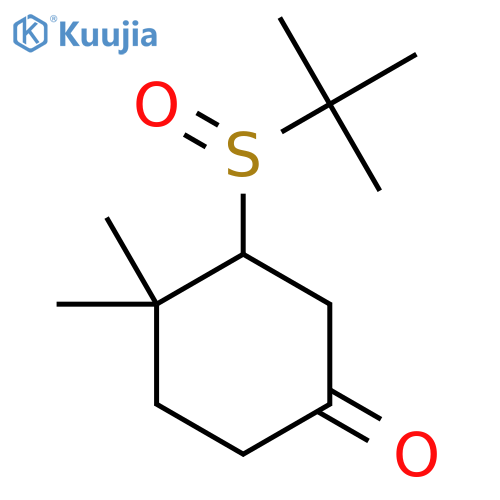

2138044-93-4 structure

商品名:4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one

4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

-

- EN300-1159597

- 4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one

- 2138044-93-4

- 4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one

-

- インチ: 1S/C12H22O2S/c1-11(2,3)15(14)10-8-9(13)6-7-12(10,4)5/h10H,6-8H2,1-5H3

- InChIKey: GGZXLKWDKNWGPL-UHFFFAOYSA-N

- ほほえんだ: S(C(C)(C)C)(C1CC(CCC1(C)C)=O)=O

計算された属性

- せいみつぶんしりょう: 230.13405111g/mol

- どういたいしつりょう: 230.13405111g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 53.4Ų

4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1159597-0.5g |

4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |

2138044-93-4 | 0.5g |

$699.0 | 2023-06-08 | ||

| Enamine | EN300-1159597-1.0g |

4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |

2138044-93-4 | 1g |

$728.0 | 2023-06-08 | ||

| Enamine | EN300-1159597-5.0g |

4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |

2138044-93-4 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-1159597-0.05g |

4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |

2138044-93-4 | 0.05g |

$612.0 | 2023-06-08 | ||

| Enamine | EN300-1159597-10.0g |

4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |

2138044-93-4 | 10g |

$3131.0 | 2023-06-08 | ||

| Enamine | EN300-1159597-0.1g |

4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |

2138044-93-4 | 0.1g |

$640.0 | 2023-06-08 | ||

| Enamine | EN300-1159597-0.25g |

4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |

2138044-93-4 | 0.25g |

$670.0 | 2023-06-08 | ||

| Enamine | EN300-1159597-2.5g |

4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |

2138044-93-4 | 2.5g |

$1428.0 | 2023-06-08 |

4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Ping Tong Food Funct., 2020,11, 628-639

2138044-93-4 (4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量